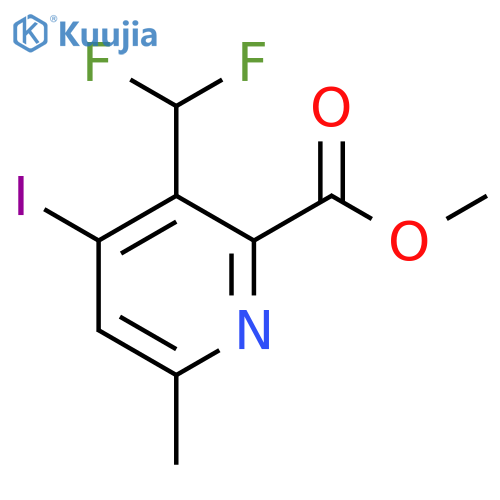Cas no 1806020-34-7 (Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate)

1806020-34-7 structure
商品名:Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
CAS番号:1806020-34-7
MF:C9H8F2INO2
メガワット:327.066601753235
CID:4804730
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate
-
- インチ: 1S/C9H8F2INO2/c1-4-3-5(12)6(8(10)11)7(13-4)9(14)15-2/h3,8H,1-2H3
- InChIKey: MYYQKXCEVKZKEQ-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C)N=C(C(=O)OC)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024818-500mg |
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate |
1806020-34-7 | 95% | 500mg |
$1,701.85 | 2022-04-01 | |
| Alichem | A029024818-250mg |
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate |
1806020-34-7 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029024818-1g |
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate |
1806020-34-7 | 95% | 1g |
$3,039.75 | 2022-04-01 |
Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate 関連文献
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1806020-34-7 (Methyl 3-(difluoromethyl)-4-iodo-6-methylpyridine-2-carboxylate) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
